molecular formula C13H18BrClO2 B8707701 1-Bromo-4-chloro-2-(2-(ethoxymethoxy)propan-2-yl)-5-methylbenzene

1-Bromo-4-chloro-2-(2-(ethoxymethoxy)propan-2-yl)-5-methylbenzene

Cat. No.: B8707701
M. Wt: 321.64 g/mol
InChI Key: XIUBOSIWTPSXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-chloro-2-(2-(ethoxymethoxy)propan-2-yl)-5-methylbenzene is a useful research compound. Its molecular formula is C13H18BrClO2 and its molecular weight is 321.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18BrClO2

Molecular Weight

321.64 g/mol

IUPAC Name

1-bromo-4-chloro-2-[2-(ethoxymethoxy)propan-2-yl]-5-methylbenzene

InChI

InChI=1S/C13H18BrClO2/c1-5-16-8-17-13(3,4)10-7-12(15)9(2)6-11(10)14/h6-7H,5,8H2,1-4H3

InChI Key

XIUBOSIWTPSXAI-UHFFFAOYSA-N

Canonical SMILES

CCOCOC(C)(C)C1=C(C=C(C(=C1)Cl)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2-bromo-5-chloro-4-methylphenyl)propan-2-ol (4.5 g 17.1 mmol), (chloromethoxy)ethane (3.2 g, 34.2 mmol) and DIPEA (6.6 g, 51.3 mmol) in DCM (50 mL) was stirred at 40° C. overnight under argon. Water (50 mL) was added and the mixture was extracted with DCM (2×50 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography eluted with PE-EA (10:1) to give 1-bromo-4-chloro-2-(2-(ethoxymethoxy)propan-2-yl)-5-methylbenzene (4.27 g, yield 77.5%). 1H NMR (400 MHz, DMSO-d6): δ 7.67 (s, 1H), 7.50 (s, 1H), 4.59 (s, 2H), 3.55 (q, 2H), 2.29 (s, 3H), 1.65 (s, 6H), 1.08 (t, 3H) ppm; MS: m/z=344.8 (M+Na+, ESI+).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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